6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Description
6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.115. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one serves as an intermediate in the synthesis of complex molecules. Its chemical structure allows for modifications that have been explored for the synthesis of non-steroidal anti-inflammatory agents. For instance, Xu and He (2010) discussed the practical synthesis of 2-Bromo-6-methoxynaphthalene, highlighting the compound's role in preparing pharmaceutical agents like nabumetone and naproxen. This synthesis underscores the compound's utility in creating molecules with significant medical applications, albeit focusing on the process rather than direct drug use or effects (Xu & He, 2010).
Biomedical Applications
The compound's derivatives, specifically the 1,6-naphthyridin-2(1H)-ones, have been extensively studied for their biomedical applications. Oliveras et al. (2021) conducted a comprehensive review covering the synthetic methods used for their synthesis and the diverse biomedical applications of these compounds. Their analysis provides insight into the wide range of substituents at various positions on the 1,6-naphthyridin-2(1H)-ones and their implications for binding with several receptors in the body, showcasing the compound's versatility in medicinal chemistry (Oliveras et al., 2021).
Catalytic Applications and Coordination Chemistry
The compound's utility extends into the realm of catalysis and coordination chemistry. Sinha et al. (2009) described the multifaceted coordination of naphthyridine-functionalized N-heterocyclic carbene to various metal centers, demonstrating its role in creating novel compounds with potential as catalysts in hydrogen transfer reactions. This research illustrates the compound's flexibility in forming complexes with metals, paving the way for its use in catalysis (Sinha et al., 2009).
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)4-8(14)13-9-7(10)3-6(11)5-12-9/h3,5H,4H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYXMDAKZPAYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=N2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256818-22-0 |
Source
|
Record name | 6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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